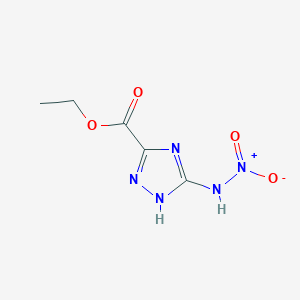![molecular formula C26H19BrN2O3 B11552201 3-{(E)-[2-(naphthalen-1-ylacetyl)hydrazinylidene]methyl}phenyl 2-bromobenzoate](/img/structure/B11552201.png)
3-{(E)-[2-(naphthalen-1-ylacetyl)hydrazinylidene]methyl}phenyl 2-bromobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(E)-{[2-(NAPHTHALEN-1-YL)ACETAMIDO]IMINO}METHYL]PHENYL 2-BROMOBENZOATE is a complex organic compound that features a naphthalene moiety, an acetamido group, and a bromobenzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(E)-{[2-(NAPHTHALEN-1-YL)ACETAMIDO]IMINO}METHYL]PHENYL 2-BROMOBENZOATE typically involves a multi-step process:
Formation of the Naphthalen-1-yl Acetamido Intermediate: This step involves the reaction of naphthalene-1-yl acetic acid with an amine to form the acetamido derivative.
Schiff Base Formation: The acetamido intermediate is then reacted with an aldehyde to form the Schiff base.
Esterification: The final step involves the esterification of the Schiff base with 2-bromobenzoic acid under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the naphthalene moiety.
Reduction: Reduction reactions can occur at the imino group.
Substitution: The bromine atom in the benzoate ester can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the naphthalene ring.
Reduction: Reduced forms of the imino group.
Substitution: Substituted benzoate esters with various nucleophiles.
Scientific Research Applications
3-[(E)-{[2-(NAPHTHALEN-1-YL)ACETAMIDO]IMINO}METHYL]PHENYL 2-BROMOBENZOATE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential antimicrobial and anticancer properties.
Industry: Used in the development of new materials with specific properties, such as photoresponsive materials.
Mechanism of Action
The mechanism of action of this compound depends on its application:
Antimicrobial Activity: It may inhibit microbial growth by interacting with essential enzymes or disrupting cell membranes.
Anticancer Activity: It could induce apoptosis in cancer cells by targeting specific signaling pathways.
Photoresponsive Materials: The compound can undergo photoisomerization, leading to changes in its physical properties under light exposure.
Comparison with Similar Compounds
Similar Compounds
3-[(E)-{[2-(NAPHTHALEN-1-YL)ACETAMIDO]IMINO}METHYL]PHENYL 2-CHLOROBENZOATE: Similar structure but with a chlorine atom instead of bromine.
3-[(E)-{[2-(NAPHTHALEN-1-YL)ACETAMIDO]IMINO}METHYL]PHENYL 2-FLUOROBENZOATE: Similar structure but with a fluorine atom instead of bromine.
Uniqueness
The presence of the bromine atom in 3-[(E)-{[2-(NAPHTHALEN-1-YL)ACETAMIDO]IMINO}METHYL]PHENYL 2-BROMOBENZOATE can influence its reactivity and interactions with other molecules, making it unique compared to its chloro and fluoro analogs.
Properties
Molecular Formula |
C26H19BrN2O3 |
|---|---|
Molecular Weight |
487.3 g/mol |
IUPAC Name |
[3-[(E)-[(2-naphthalen-1-ylacetyl)hydrazinylidene]methyl]phenyl] 2-bromobenzoate |
InChI |
InChI=1S/C26H19BrN2O3/c27-24-14-4-3-13-23(24)26(31)32-21-11-5-7-18(15-21)17-28-29-25(30)16-20-10-6-9-19-8-1-2-12-22(19)20/h1-15,17H,16H2,(H,29,30)/b28-17+ |
InChI Key |
NEVFCJKRFBOULG-OGLMXYFKSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2CC(=O)N/N=C/C3=CC(=CC=C3)OC(=O)C4=CC=CC=C4Br |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CC(=O)NN=CC3=CC(=CC=C3)OC(=O)C4=CC=CC=C4Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{3-[(1E)-1-(2-{[(4-nitrobenzyl)sulfanyl]acetyl}hydrazinylidene)ethyl]phenyl}benzamide](/img/structure/B11552132.png)
![2-[(2-Methylphenyl)amino]-N'-[(1E)-1-[4-(propan-2-YL)phenyl]ethylidene]acetohydrazide](/img/structure/B11552141.png)
![4-chloro-2-[(E)-{[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-3,5-dimethyl-6-nitrophenol](/img/structure/B11552143.png)
![2,4-dibromo-6-[(E)-(2-{[5-methyl-2-(propan-2-yl)phenoxy]acetyl}hydrazinylidene)methyl]phenyl benzoate](/img/structure/B11552147.png)
![2-[(2-Hydroxy-5-methoxybenzylidene)amino]-4,5-dimethyl-3-thiophenecarbonitrile](/img/structure/B11552154.png)
![2-(4-bromo-2-methoxyphenoxy)-N'-[(E)-(4-fluorophenyl)methylidene]acetohydrazide](/img/structure/B11552161.png)
![N-(4-bromophenyl)-5-[(2E)-2-(3-iodobenzylidene)hydrazinyl]-5-oxopentanamide](/img/structure/B11552162.png)
![N,N'-bis[(E)-(3,4-dimethoxyphenyl)methylidene]biphenyl-2,2'-diamine](/img/structure/B11552164.png)
![4-{[Bis(prop-2-EN-1-YL)carbamothioyl]oxy}-N-(2-methylphenyl)benzamide](/img/structure/B11552169.png)
![2-methoxy-4-{(E)-[2-(naphthalen-1-ylacetyl)hydrazinylidene]methyl}phenyl 2-bromobenzoate](/img/structure/B11552180.png)
![N-(2-{[(2E)-2-(4-cyanobenzylidene)hydrazinyl]carbonyl}phenyl)-4-fluorobenzamide](/img/structure/B11552182.png)
![3-(3-chlorophenyl)-1-(5,5-dimethyl-3-{[(1E,2E)-3-(5-nitrofuran-2-yl)prop-2-en-1-ylidene]amino}-2-thioxo-1,3-thiazolidin-4-yl)-1-hydroxyurea](/img/structure/B11552185.png)
![N'-[(E)-(5-bromo-2-ethoxyphenyl)methylidene]-2-[2-(prop-2-en-1-yl)phenoxy]acetohydrazide](/img/structure/B11552190.png)
